molecular formula H6OSi2 B1248394 Disilanol

Disilanol

Cat. No.: B1248394
M. Wt: 78.22 g/mol
InChI Key: GKOZKEKDBJADSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disilanol compounds, characterized by their two silanol (Si-OH) groups, are valuable bifunctional building blocks in advanced materials science and catalysis research. These reagents are primarily used to construct complex metal-siloxy polymeric and oligomeric structures. A prominent application is their reaction with metal complexes (e.g., with trimethylaluminum or titanium tetrachloride) to form aluminosilesequioxane gels or other metal-silsesquioxanes, which serve as effective heterogeneous catalysts for reactions such as Diels-Alder cycloadditions . The this compound unit is a key precursor in the synthesis of Polyhedral Oligomeric Silsesquioxane (POSS) frameworks, which are hybrid organic-inorganic materials . When incorporated into molecular architectures, the disilane unit (Si-Si) can exhibit sigma-conjugation with adjacent pi-systems, making it a component of interest in the development of novel optoelectronic and stimuli-responsive materials . The high reactivity of the silanol groups enables the creation of robust, well-defined coordination environments for metals, facilitating catalytic studies for processes like ethylene polymerization . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

H6OSi2

Molecular Weight

78.22 g/mol

IUPAC Name

hydroxy(silyl)silane

InChI

InChI=1S/H6OSi2/c1-3-2/h1H,3H2,2H3

InChI Key

GKOZKEKDBJADSV-UHFFFAOYSA-N

SMILES

O[SiH2][SiH3]

Canonical SMILES

O[SiH2][SiH3]

Origin of Product

United States

Preparation Methods

Two-Step Process

An alternative method converts dichlorosilanes to diacetoxy intermediates before hydrolysis:

  • Acetylation :
    Si2Cl4+2(CH3CO)2OSi2(OCOCH3)4+2CH3COCl\text{Si}_2\text{Cl}_4 + 2(\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{Si}_2(\text{OCOCH}_3)_4 + 2\text{CH}_3\text{COCl}

  • Hydrolysis :
    Si2(OCOCH3)4+4H2OSi2(OH)4+4CH3COOH\text{Si}_2(\text{OCOCH}_3)_4 + 4\text{H}_2\text{O} \rightarrow \text{Si}_2(\text{OH})_4 + 4\text{CH}_3\text{COOH}

Challenges and Limitations

Despite high yields (~85%), residual acetic acid accelerates condensation, forming siloxane bridges (Si-O-Si). Purification via fractional distillation or solvent extraction is necessary but increases costs. This method is less favored industrially due to byproduct management challenges.

Electrochemical Reductive Coupling of Chlorosilanes

Disilane Intermediate Synthesis

Recent advances employ electrochemistry to synthesize disilanes (Si₂Cl₆), which are hydrolyzed to this compound. A carbon cathode reduces chlorosilanes to silyl radicals, which couple to form disilanes:
2SiCl3+2eSi2Cl6+2Cl2\text{SiCl}_3 + 2e^- \rightarrow \text{Si}_2\text{Cl}_6 + 2\text{Cl}^-
Subsequent hydrolysis yields this compound:
Si2Cl6+6H2OSi2(OH)6+6HCl\text{Si}_2\text{Cl}_6 + 6\text{H}_2\text{O} \rightarrow \text{Si}_2(\text{OH})_6 + 6\text{HCl}

Advantages Over Traditional Methods

This approach avoids stoichiometric reductants like lithium aluminum hydride, reducing metal waste. Yields for disilanes reach 75–90%, though hydrolysis efficiency requires further optimization.

Transition Metal-Catalyzed Hydrolysis of Hydrosilanes

Iridium-Catalyzed Selective Hydrolysis

Hydrosilanes (Si₂H₆) react with water in the presence of iridium(III) catalysts to form this compound. The mechanism involves oxidative addition of Si-H bonds to the metal center, followed by hydrolysis:
Si2H6+4H2O[Ir]Si2(OH)4+4H2\text{Si}_2\text{H}_6 + 4\text{H}_2\text{O} \xrightarrow{\text{[Ir]}} \text{Si}_2(\text{OH})_4 + 4\text{H}_2
Catalysts such as [IrCl(Cp*)(NHC)]⁺[BArF₄]⁻ (Cp* = pentamethylcyclopentadienyl, NHC = N-heterocyclic carbene) achieve turnover frequencies (TOF) of 1,200 h⁻¹.

Kinetic Control and Byproducts

Reaction monitoring via ¹H NMR revealed intermediate hydrosilanols (SiH₃OH), which further hydrolyze to this compound. Excess water (>4 equiv.) minimizes disiloxane (Si₂O) formation, ensuring >95% selectivity.

Comparative Analysis of this compound Synthesis Methods

Efficiency and Byproduct Generation

MethodConversion RateByproductsCatalyst LoadingIndustrial Viability
Tertiary amine hydrolysis>90%HCl, amine salts5–10 mol%High
Acetic anhydride route85%CH₃COOH, siloxanesNoneModerate
Electrochemical coupling75–90%Cl⁻, H₂NoneEmerging
Iridium catalysis>95%H₂0.1–1 mol%High (pharma)

Cost and Environmental Impact

Tertiary amine-mediated hydrolysis is cost-effective for bulk production but generates HCl waste. Iridium catalysis, while selective, faces scalability challenges due to catalyst costs (~$500/g). Electrochemical methods offer a green alternative but require specialized equipment .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing disilanol, and how should researchers interpret conflicting spectral data?

  • Methodological Answer : this compound’s structural analysis typically employs NMR (<sup>29</sup>Si and <sup>1</sup>H) and FT-IR spectroscopy . For example, <sup>29</sup>Si NMR peaks for silanol groups appear between -10 to -30 ppm, while hydroxyl (Si-OH) IR stretches occur near 3200–3700 cm<sup>-1</sup>. Conflicting data (e.g., unexpected peak splitting) may arise from sample hydration or polymerization. To resolve this:

  • Conduct variable-temperature NMR to assess dynamic equilibria (e.g., hydrogen bonding).
  • Compare spectra with computational models (e.g., DFT simulations) .
    • Data Table :
TechniqueKey Peaks/FeaturesCommon Artifacts
<sup>29</sup>Si NMR-10 to -30 ppm (Si-OH)Hydration-induced shifts
FT-IR3200–3700 cm<sup>-1</sup> (O-H)Overlapping with solvent peaks

Q. How can researchers optimize this compound synthesis to minimize polymerization during preparation?

  • Methodological Answer : this compound is prone to condensation (e.g., forming siloxanes). Mitigation strategies include:

  • Low-temperature reactions (e.g., below 0°C) to slow kinetics.
  • Use of bulky substituents (e.g., tert-butyl groups) to sterically hinder polymerization.
  • In situ stabilization via hydrogen-bond acceptors (e.g., ethers) .
    • Experimental Design :
  • Compare yields under varying temperatures and stabilizing agents.
  • Monitor reaction progress via <sup>29</sup>Si NMR to detect early-stage condensation.

Advanced Research Questions

Q. How should researchers design experiments to study this compound’s reactivity in catalytic systems, particularly when conflicting kinetic data arises?

  • Methodological Answer : this compound’s dual nucleophilic/electrophilic behavior complicates kinetic studies. To address contradictions:

  • Use stopped-flow spectroscopy to capture transient intermediates.
  • Perform isotopic labeling (e.g., <sup>18</sup>O in Si-OH) to trace reaction pathways.
  • Apply multivariate analysis (e.g., PCA) to disentangle overlapping kinetic profiles .
    • Case Study : A 2024 study resolved conflicting rate constants for this compound’s condensation by isolating solvent effects using a microfluidic reactor .

Q. What computational methods are most reliable for modeling this compound’s condensed-phase behavior, and how do they align/conflict with experimental data?

  • Methodological Answer :

  • DFT/MD simulations are preferred for modeling hydrogen-bond networks. For example, a 2023 study found that DFT (B3LYP/6-311+G(d,p)) accurately predicted this compound’s dimerization energy but underestimated solvent effects.
  • Validation Strategy : Compare simulated IR spectra with experimental data, focusing on O-H stretching regions. Discrepancies >50 cm<sup>-1</sup> suggest inadequate solvation models .

Q. How can researchers reconcile discrepancies in this compound’s thermodynamic stability reported across different studies?

  • Methodological Answer : Variations often stem from impurities (e.g., residual HCl from synthesis) or measurement techniques. To harmonize

  • Standardize purification protocols (e.g., repeated vacuum distillation).
  • Use calorimetry (DSC/TGA) under inert atmospheres to measure decomposition enthalpies.
  • Cross-validate with ab initio calculations (e.g., CCSD(T)) for gas-phase stability .

Data Contradiction Analysis Framework

Adapted from and :

StepActionExample for this compound
1. IdentifyFlag inconsistent results (e.g., varying pKa values).pKa ranges from 6.5–8.0 in different solvents.
2. ContextualizeCompare experimental conditions (solvent, purity).Aqueous vs. anhydrous THF environments.
3. ReplicateRepeat measurements with controlled variables.Measure pKa in rigorously dried DMSO.
4. ModelUse computational tools to test hypotheses.Simulate solvation effects via COSMO-RS.

Key Research Gaps

  • Synthesis : Scalable methods for air-stable this compound derivatives.
  • Applications : Role in bioinorganic hybrid materials (e.g., silica-protein composites).
  • Theory : Improved solvation models for Si-OH reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.